

Hirshfeld surface analysis of 3-(1H-imidazol-1-yl)benzoic acid derivatives

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Compound of Interest

Compound Name: 3-(1H-imidazol-1-yl)benzoic acid

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A Comprehensive Guide to Hirshfeld Surface Analysis of 3-(1H-imidazol-1-yl)benzoic Acid Derivatives

For researchers, scientists, and professionals in drug development, understanding intermolecular interactions is crucial for predicting and optimizing the solid-state properties of pharmaceutical compounds. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions in crystal structures. This guide provides a comparative overview of the Hirshfeld surface analysis of 3-(1H-imidazol-1-yl)benzoic acid derivatives, supported by experimental data and protocols.

Unveiling Intermolecular Interactions

Hirshfeld surface analysis is a computational method that partitions the crystal space into regions belonging to individual molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.^{[1][2][3]} The analysis of 2D fingerprint plots, derived from the Hirshfeld surface, allows for the quantification of the relative contributions of these interactions to the overall crystal packing.^{[2][4][5]}

Comparative Analysis of Intermolecular Contacts

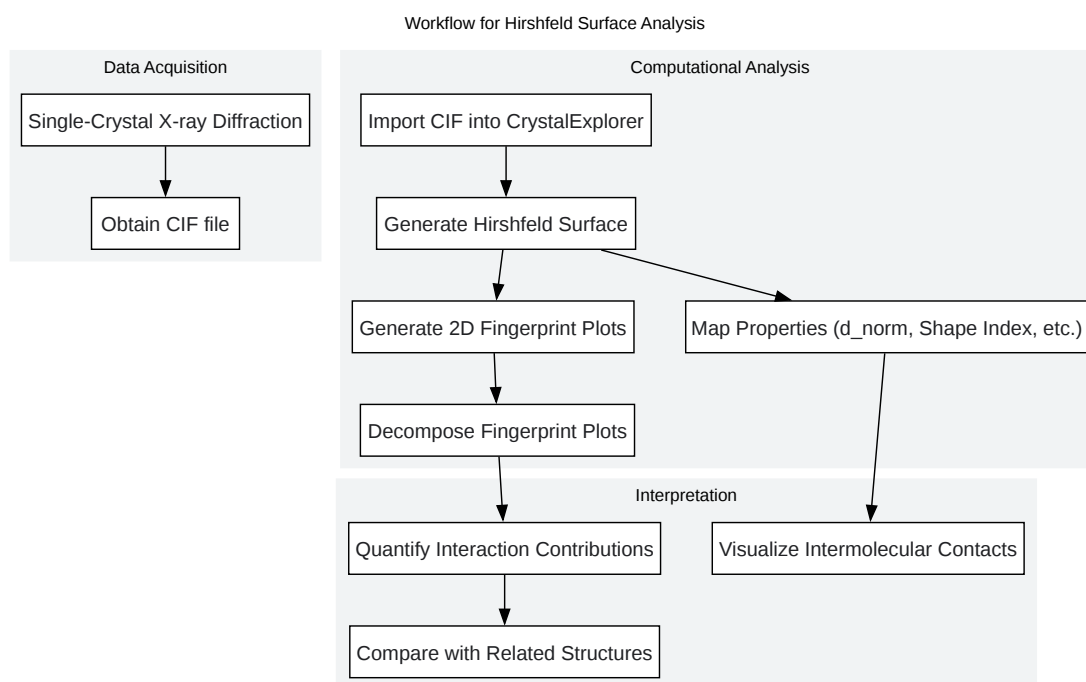
While a dedicated study on 3-(1H-imidazol-1-yl)benzoic acid was not identified, analysis of related benzoic acid and imidazole derivatives reveals recurring intermolecular interaction patterns. The following table summarizes the typical percentage contributions of the most

significant intermolecular contacts observed in the crystal structures of similar compounds. These values provide a baseline for what can be expected for derivatives of **3-(1H-imidazol-1-yl)benzoic acid**.

Intermolecular Interaction	Typical Percentage Contribution	Key Features
H...H	40 - 55%	Represents the most abundant contacts due to the high prevalence of hydrogen atoms on the molecular surface. [6] [7] [8]
C...H/H...C	20 - 30%	Indicative of C-H... π interactions and other van der Waals forces. [7] [9]
O...H/H...O	10 - 20%	Corresponds to conventional and non-conventional hydrogen bonds involving carboxylic acid and other oxygen-containing groups. [6] [8]
N...H/H...N	5 - 10%	Highlights the role of the imidazole ring in hydrogen bonding. [7] [9]
C...C	< 5%	Suggests the presence of π - π stacking interactions between aromatic rings. [7]

Experimental and Computational Protocol for Hirshfeld Surface Analysis

The following protocol outlines the key steps involved in performing a Hirshfeld surface analysis.



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Caption: Workflow for Hirshfeld Surface Analysis.

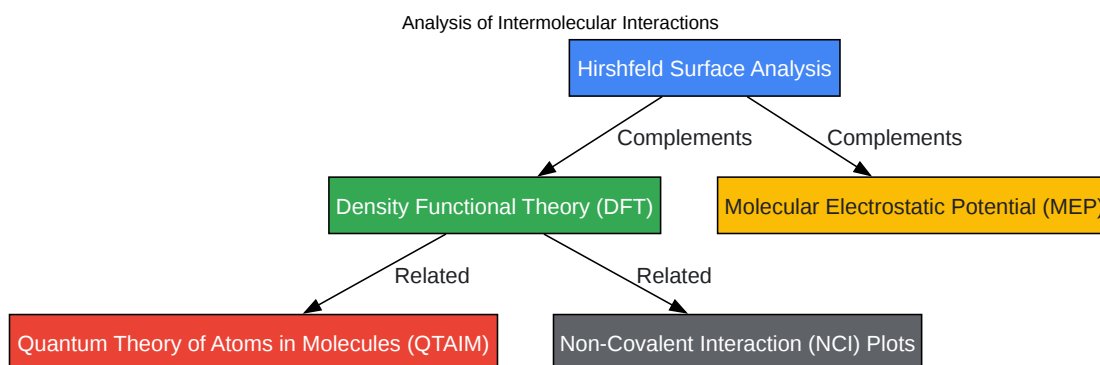
- Single-Crystal X-ray Diffraction: High-quality single crystals of the **3-(1H-imidazol-1-yl)benzoic acid** derivative are synthesized. X-ray diffraction data is collected to determine

the crystal structure.

- Crystallographic Information File (CIF): The solved crystal structure is saved in the CIF format, which contains all the atomic coordinates and unit cell parameters.
- Hirshfeld Surface Calculation: The CIF file is imported into a program like CrystalExplorer. [10] The software calculates the Hirshfeld surface of the molecule, which is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than or equal to that of all other molecules.[3]
- Surface Property Mapping: Properties such as d_{norm} (normalized contact distance), shape index, and curvedness are mapped onto the Hirshfeld surface to visualize different aspects of intermolecular interactions.[2] Red spots on the d_{norm} surface indicate close contacts, white regions represent van der Waals contacts, and blue regions show longer contacts.[1]
- 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[2]
- Decomposition of Fingerprint Plots: The overall fingerprint plot is decomposed into contributions from specific atom pairs (e.g., $\text{H}\cdots\text{H}$, $\text{C}\cdots\text{H}$, $\text{O}\cdots\text{H}$) to quantify the percentage contribution of each type of interaction to the total Hirshfeld surface.[2]

Alternative and Complementary Techniques

While Hirshfeld surface analysis is a powerful tool, other computational methods can provide complementary insights into intermolecular interactions.



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Caption: Alternative and Complementary Analytical Methods.

- Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and calculate interaction energies between molecules, providing a quantitative measure of the strength of intermolecular interactions.[4][5]
- Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution around a molecule, identifying electrophilic and nucleophilic regions prone to intermolecular interactions.[4][5]
- Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density.
- Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique that reveals non-covalent interactions in real space, highlighting attractive and repulsive forces.[2]

Conclusion

Hirshfeld surface analysis provides an insightful and visually intuitive method for understanding the complex network of intermolecular interactions that govern the crystal packing of **3-(1H-imidazol-1-yl)benzoic acid** derivatives. By quantifying the contributions of various contacts, researchers can gain valuable knowledge for crystal engineering and the design of new materials with desired physicochemical properties. The integration of Hirshfeld analysis with other computational techniques like DFT and MEP analysis offers a comprehensive approach to characterizing the solid-state behavior of these promising pharmaceutical building blocks.

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